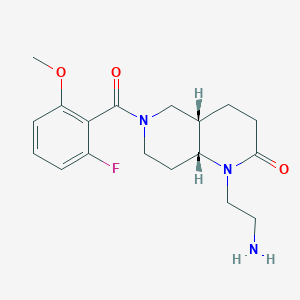![molecular formula C11H11NO2S B5400840 O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate](/img/structure/B5400840.png)
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate is a synthetic compound belonging to the class of carbamothioates. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The structure of this compound features a carbamothioate group attached to a phenylprop-2-enoyl moiety, making it a valuable compound for various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate can be synthesized through several methods. One common approach involves the reaction of arylmethyl isocyanides with xanthate esters in the presence of sodium hydride in dimethylformamide (DMF) . This reaction yields the desired carbamothioate compound with high efficiency. Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides using isocyanides and elemental sulfur . This method also produces carbamothioate derivatives with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
科学研究应用
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new pharmaceuticals due to its biological activities.
Industry: Utilized in the production of insecticides and herbicides.
作用机制
The mechanism of action of O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic squalene and ultimately fungal cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.
相似化合物的比较
Similar Compounds
Tolnaftate: A well-known antifungal agent with a similar carbamothioate structure.
O-methyl N-(2-chlorophenyl)carbamothioate: Another carbamothioate with antimicrobial properties.
S-methyl N-[3-(propan-2-yl)adamantan-1-yl]carbamothioate: Known for its antiviral activity.
Uniqueness
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate stands out due to its unique combination of a phenylprop-2-enoyl moiety with a carbamothioate group. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
IUPAC Name |
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(15)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQZSPVIJBPQF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B5400757.png)

![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)
![(2-CHLORO-4-FLUOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5400787.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)
![(5E)-3-butan-2-yl-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
![N-piperidin-4-yl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5400830.png)
![(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile](/img/structure/B5400832.png)
![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5400851.png)
![N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400854.png)
![4-(cyclopropylmethyl)-1-[(3,4-dimethylphenoxy)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5400870.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5400875.png)
